Paucimannose

Description

Properties

Molecular Formula |

C34H58N2O26 |

|---|---|

Molecular Weight |

910.8 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C34H58N2O26/c1-9(42)35-11(3-37)18(45)28(12(44)4-38)60-31-17(36-10(2)43)22(49)29(15(7-41)58-31)61-34-27(54)30(62-33-26(53)24(51)20(47)14(6-40)57-33)21(48)16(59-34)8-55-32-25(52)23(50)19(46)13(5-39)56-32/h3,11-34,38-41,44-54H,4-8H2,1-2H3,(H,35,42)(H,36,43)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25-,26-,27-,28+,29+,30-,31-,32-,33+,34-/m0/s1 |

InChI Key |

DJUIFTOHRFYXSA-YONMKSMASA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Intricacies of Paucimannose: A Structural Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the structure of paucimannose, a class of N-linked glycans of significant interest in glycobiology, immunology, and oncology. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of paucimannosidic structures, their analysis, and their biosynthesis.

Core Structure and Variations

This compound is a type of N-glycan characterized by a core pentasaccharide structure consisting of three mannose (Man) and two N-acetylglucosamine (GlcNAc) residues linked to an asparagine (Asn) residue of a protein.[1] The fundamental structure is Manα1-3(Manα1-6)Manβ1-4GlcNAcβ1–4GlcNAcβ1–Asn.[1] The term "paucimannosidic" refers to N-glycans that have a reduced number of mannose residues compared to high-mannose N-glycans, typically ranging from one to three mannose residues (Man₁₋₃GlcNAc₂).[2][3]

These core structures can be further modified with other monosaccharides, most commonly fucose (Fuc) and xylose (Xyl), depending on the organism.[3] In plants and invertebrates, paucimannosidic glycans are frequently decorated with α1,3-linked fucose on the proximal GlcNAc and/or β1,2-linked xylose on the core β-mannose.[3] In mammals, a core α1,6-linked fucose is more common.[2]

The systematic nomenclature for these structures can be complex. A shorthand notation is often used, for example, M3F denotes a structure with three mannose residues, two GlcNAc residues, and one fucose residue (Man₃GlcNAc₂Fuc₁).[3]

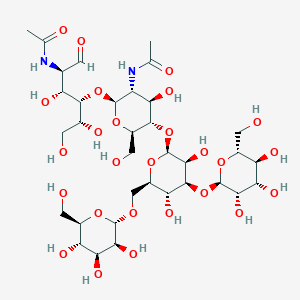

Diagram of the Core this compound Structure (Man₃GlcNAc₂)

Caption: Core structure of a Man₃GlcNAc₂ paucimannosidic N-glycan.

Common Paucimannosidic Structures

The diversity of this compound arises from the number of mannose residues and the presence of additional modifications. Below is a table summarizing some common paucimannosidic structures.

| Structure Name | Composition | Common Modifications |

| Man₃GlcNAc₂ | 3 Mannose, 2 N-acetylglucosamine | Core fucosylation (α1,3 or α1,6), core xylosylation (β1,2) |

| Man₂GlcNAc₂ | 2 Mannose, 2 N-acetylglucosamine | Core fucosylation (α1,3 or α1,6) |

| Man₁GlcNAc₂ | 1 Mannose, 2 N-acetylglucosamine | Core fucosylation (α1,3 or α1,6) |

Biosynthesis of this compound

Paucimannosidic N-glycans are generated through the trimming of high-mannose N-glycans in the Golgi apparatus. This process involves the sequential action of specific glycosidases. The key enzymes in this pathway are α-mannosidases and β-N-acetylhexosaminidases.

Diagram of the this compound Biosynthetic Pathway

Caption: Simplified biosynthetic pathway of this compound from high-mannose N-glycans.

Experimental Protocols for Structural Elucidation

The determination of this compound structure relies on a combination of advanced analytical techniques. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary methods employed.

Mass Spectrometry-Based Analysis

Objective: To determine the composition, sequence, and linkage of monosaccharides in paucimannosidic glycans.

Methodology: Porous Graphitized Carbon Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (PGC-LC-ESI-MS/MS)

-

N-glycan Release: Glycoproteins are immobilized on a PVDF membrane. N-glycans are enzymatically released using Peptide-N-Glycosidase F (PNGase F).

-

Reduction and Desalting: The released glycans are reduced to alditols to prevent anomerization. The reduced glycans are then desalted using cation exchange microcolumns.

-

PGC-LC Separation: The desalted glycan mixture is separated using a porous graphitized carbon (PGC) column. This provides excellent separation of glycan isomers.

-

ESI-MS/MS Analysis: The separated glycans are introduced into an electrospray ionization (ESI) mass spectrometer.

-

MS1 Scan: Determines the mass-to-charge ratio (m/z) of the intact glycans, providing compositional information.

-

MS/MS (Tandem MS): Precursor ions of interest are isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information on the sequence and linkage of the monosaccharides. For this compound structures, MS³ or MS⁴ CID spectra may be necessary for detailed structural determination.[4]

-

Workflow Diagram for MS-based this compound Analysis

Caption: Experimental workflow for the structural analysis of this compound by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed three-dimensional structural information, including anomeric configurations and glycosidic linkage positions.

Methodology: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Paucimannosidic glycans are purified to homogeneity and dissolved in D₂O.

-

1D ¹H NMR: Provides initial information on the number of sugar residues and their anomeric configurations based on the chemical shifts and coupling constants of anomeric protons.[5]

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same monosaccharide residue.

-

TOCSY (Total Correlation Spectroscopy): Reveals the entire spin system of a monosaccharide residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining the glycosidic linkages between monosaccharide units.[5]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, providing definitive evidence for glycosidic linkages.

-

Data Presentation and Isomer Differentiation

The structural analysis of this compound often reveals the presence of multiple isomers. Distinguishing between these isomers is a significant challenge. Databases containing MSⁿ mass spectra and HPLC retention times for known this compound and high-mannose N-glycans are invaluable for rapid and accurate isomer identification.[4][6]

The following table provides a hypothetical example of how quantitative data for two this compound isomers could be presented.

| Isomer | Composition | Key MS/MS Fragment Ions (m/z) | ¹H NMR Anomeric Proton Chemical Shift (ppm) |

| M3F (α1,6-fucose) | Man₃GlcNAc₂Fuc₁ | [M+Na]⁺, [M+Na-Fuc]⁺, Y-ions | H-1 (Fuc): ~5.1 |

| M3F (α1,3-fucose) | Man₃GlcNAc₂Fuc₁ | [M+Na]⁺, [M+Na-Fuc]⁺, characteristic cross-ring fragments | H-1 (Fuc): ~4.9 |

Conclusion

The structure of this compound, while based on a conserved core, exhibits considerable diversity through variations in mannose content and modifications. A thorough understanding of its structure is critical for elucidating its biological functions in health and disease. The application of advanced analytical techniques, particularly mass spectrometry and NMR spectroscopy, coupled with systematic experimental protocols, is essential for the detailed characterization of these important N-glycans.

References

- 1. Chromatograms and Mass Spectra of High-Mannose and this compound N-Glycans for Rapid Isomeric Identifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Paucimannosylation Is an Enriched N-Glycosylation Signature of Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paucimannosylation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Understated Influence of Paucimannose Glycans: A Technical Guide to Their Biological Functions

For Immediate Release

This technical guide provides an in-depth exploration of the biological functions of paucimannose glycans, a class of N-linked glycans characterized by their truncated structures, primarily consisting of mannose and N-acetylglucosamine residues.[1] Historically considered characteristic of invertebrates and plants, recent research has unveiled their significant presence and functional importance in mammals, including humans.[1] This document, intended for researchers, scientists, and drug development professionals, delves into the core biological roles of this compound glycans, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological pathways.

Introduction to this compound Glycans

Paucimannosylation is a post-translational modification that results in the attachment of simple carbohydrate chains, known as paucimannosidic glycans, to proteins.[1] These glycans are a distinct subtype of asparagine (N-linked) glycosylation and differ structurally from the more extensively studied oligomannosidic, hybrid, and complex-type N-glycans.[1] The basic composition of paucimannosidic glycans is Man1-3GlcNAc2, often with additional modifications such as fucose (Fuc) and xylose (Xyl) depending on the species.[1] While prevalent in plants and invertebrates, their discovery and functional characterization in mammals have opened new avenues of research in immunity, cancer biology, and cellular development.[1]

Core Biological Functions

This compound glycans are increasingly recognized for their diverse roles in critical biological processes. Their functions are often mediated through interactions with specific glycan-binding proteins, or lectins.

Modulation of the Innate Immune Response

A significant body of evidence points to the crucial role of this compound glycans in the innate immune system. Human neutrophil elastase (HNE), a key serine protease in innate immunity, is decorated with unusual paucimannosidic N-glycans.[2][3] These glycans are not directly involved in the enzymatic activity of HNE but rather modulate its immune functions.[2][3][4] Specifically, paucimannosidic glycoforms of HNE show preferential binding to the human mannose-binding lectin (MBL), suggesting a role in the activation of the complement system.[2][3][4]

Recognition by the Macrophage Mannose Receptor (CD206)

The macrophage mannose receptor (MR), also known as CD206, is a C-type lectin receptor that plays a vital role in innate immunity and homeostasis by recognizing and internalizing glycoproteins.[5] Studies have demonstrated that the MR exhibits high selectivity for specific types of pauci- and oligomannose N-glycans.[5] This interaction is crucial for the clearance of certain glycoproteins and for the recognition of cells expressing these glycans, such as some tumor cells.[5]

Role in Cancer Biology

Elevated levels of paucimannosylation have been identified as a signature of various human cancers.[6][7] Paucimannosidic glycans are significantly enriched in tumor tissues compared to adjacent non-cancerous tissues in several cancer types, including liver and colorectal cancer.[6] Their expression has also been shown to increase with the progression of prostate cancer and chronic lymphocytic leukemia.[6] Recent findings suggest that in cancer cells, proteins carrying this compound glycans are produced in lysosomes and are secreted extracellularly via lysosomal exocytosis, a process that may contribute to tumor progression.[8][9][10] This process appears to be regulated by the protein MYO18B and the mechanosensitive ion channel PIEZO1, and it preferentially occurs near focal adhesions.[8][9][10]

Involvement in Cellular Development and Other Pathologies

Beyond immunity and cancer, paucimannosylation has been implicated in cellular development and other diseases. The presence of paucimannosidic proteins has been noted in embryonic and neuronal stem cells, suggesting a potential role in their function.[1] Furthermore, deficiencies in hexosaminidases, enzymes involved in the generation of this compound structures, are linked to Tay-Sachs and Sandhoff diseases.[1]

Quantitative Data on Paucimannosylation in Cancer

The following table summarizes the levels of paucimannosidic glycans (PMGs) found in various cancer cell lines and tissues, highlighting the significant enrichment in cancerous states.

| Cancer Type | Sample Type | This compound Level (% of Total N-glycome) | Key Findings | Reference |

| Glioblastoma | Cell Line (U-87 MG) | ~15% | Surface expression of paucimannosidic epitopes demonstrated. | [6] |

| Liver Cancer | Paired Tissue (Tumor vs. Non-tumor) | Significantly enriched in tumor tissue (p = 0.0033) | PMGs are a prominent feature of liver cancer. | [6] |

| Colorectal Cancer | Paired Tissue (Tumor vs. Non-tumor) | Significantly enriched in tumor tissue (p = 0.0017) | Indicates a potential role in colorectal cancer biology. | [6] |

| Prostate Cancer | Stage-stratified Tissue | Elevated with disease progression (p < 0.05) | Paucimannosylation correlates with cancer progression. | [6] |

| Chronic Lymphocytic Leukemia | Stage-stratified Samples | Elevated with disease progression (p < 0.05) | Suggests a role in the advancement of the disease. | [6] |

| Various Cancers | 34 Cancer Cell Lines | 1.0 - 50.2% | PMG levels vary dramatically across different cancer types. | [6] |

Key Experimental Protocols

This section provides detailed methodologies for the analysis of this compound glycans and their interactions.

N-Glycan Release and Labeling for LC-MS Analysis

This protocol outlines the steps for releasing N-glycans from glycoproteins and labeling them for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Denaturation:

-

Combine 1-20 µg of the glycoprotein (B1211001) sample with 1 µL of 10X Glycoprotein Denaturing Buffer (e.g., 5% SDS, 0.4 M DTT).

-

Add nuclease-free water to a final volume of 10 µL.

-

Heat the sample at 100°C for 10 minutes.

-

Immediately cool the tube on ice for 5 minutes and centrifuge briefly.[11]

-

-

Reaction Setup:

-

To the denatured sample, add 2 µL of 10X Reaction Buffer (e.g., 0.5 M Sodium Phosphate, pH 7.5) and 2 µL of 10% NP-40.

-

Add 6 µL of nuclease-free water for a total volume of 20 µL.[11]

-

-

Enzymatic Digestion:

-

Add 1 µL of PNGase F to the reaction mixture.

-

Incubate at 37°C for 1 hour (can be extended for complex glycoproteins).[11]

-

-

Fluorescent Labeling (with 2-aminobenzamide (B116534) - 2-AB):

-

To the released N-glycans, add 25 µL of a labeling mixture containing 2-AB (19.2 mg/mL) and 2-picoline borane (B79455) (44.8 mg/mL) in a 70:30 (v/v) mixture of DMSO and glacial acetic acid.[12]

-

Incubate at 65°C for 2 hours.[12]

-

-

Purification of Labeled Glycans:

-

Perform Hydrophilic Interaction Liquid Chromatography Solid-Phase Extraction (HILIC-SPE) to remove free label and reducing agent.

-

Condition a GHP filter plate with 70% ethanol (B145695) and water, followed by equilibration with 96% acetonitrile (B52724) (ACN).

-

Bring the sample to 96% ACN by adding 700 µL of ACN and apply to the plate.

-

Wash the wells five times with 96% ACN.

-

Elute the N-glycans with water.[12]

-

Glycan Microarray Protocol for Analyzing this compound-Binding Proteins

This protocol describes how to perform a glycan microarray experiment to identify proteins that bind to this compound glycans.

-

Microarray Preparation:

-

Use a glycan microarray with a diverse set of printed glycans, including various this compound structures. The glycans are typically printed on NHS-activated glass slides.[13]

-

-

Blocking and Rehydration:

-

Binding Assay:

-

Prepare the glycan-binding protein (GBP) of interest in a TSM binding buffer (TSM buffer with 1% BSA and 0.05% Tween-20). The optimal concentration of the GBP should be determined empirically.[14]

-

Apply the GBP solution to the microarray slide and incubate in a humidified chamber for 1 hour at room temperature.[14]

-

-

Washing:

-

Wash the slide four times with TSM buffer containing 0.05% Tween-20.

-

Wash four times with TSM buffer.[14]

-

-

Detection:

-

If the GBP is not directly labeled, use a fluorescently labeled secondary antibody that recognizes the GBP. For example, if the GBP is biotinylated, use fluorescently labeled streptavidin.

-

Incubate with the detection reagent (e.g., Alexa-Fluor 488 Streptavidin at 2 µg/ml in TSM binding buffer) for 1 hour at room temperature in the dark.[14]

-

-

Final Washes and Scanning:

-

Repeat the washing steps as in step 4.

-

Perform a final wash with Milli-Q water.

-

Dry the slide by centrifugation.

-

Scan the slide using a microarray scanner at the appropriate wavelength.[14]

-

Immunoprecipitation of Paucimannosylated Glycoproteins

This protocol details the immunoprecipitation of glycoproteins bearing this compound structures.

-

Cell Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1mM EDTA, 1% NP-40, 1% Na-deoxycholate, 0.1% SDS, with protease inhibitors).

-

Incubate on ice for 10 minutes.

-

Sonicate to ensure complete protein release.

-

Centrifuge to pellet cellular debris and collect the supernatant.[15]

-

-

Pre-clearing the Lysate (Optional):

-

Add pre-washed Protein A/G agarose (B213101) beads to the cell lysate and incubate at 4°C for 10 minutes with gentle agitation to reduce non-specific binding.

-

Centrifuge and collect the supernatant.[15]

-

-

Immunoprecipitation:

-

Add a specific antibody that recognizes this compound glycans (or a protein known to carry them) to the pre-cleared lysate.

-

Gently rock the mixture at 4°C for 2-4 hours or overnight.[15]

-

-

Capture of Immunocomplexes:

-

Add pre-washed Protein A/G agarose beads to the lysate-antibody mixture.

-

Gently rock for 1 hour or overnight at 4°C.[15]

-

-

Washing:

-

Collect the beads by centrifugation and remove the supernatant.

-

Wash the beads three times with cell lysis buffer or PBS.[15]

-

-

Elution:

-

To elute the captured proteins, resuspend the beads in 3x SDS buffer and boil for 5 minutes.

-

Alternatively, for non-denaturing elution, use a low-pH glycine (B1666218) buffer.

-

Collect the supernatant containing the purified paucimannosylated glycoproteins for further analysis (e.g., Western blotting or mass spectrometry).[15]

-

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows involving this compound glycans.

Caption: Biosynthetic pathway of this compound glycans.

Caption: Paucimannosylated HNE in complement activation.

Caption: Lysosomal exocytosis of paucimannosylated proteins in cancer.

Caption: Experimental workflow for LC-MS analysis of N-glycans.

Conclusion

The study of this compound glycans is a rapidly evolving field with significant implications for our understanding of fundamental biological processes and disease pathogenesis. Their roles in modulating the immune response, their specific recognition by key immune receptors, and their association with cancer highlight their potential as diagnostic markers and therapeutic targets. The experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to further unravel the complexities of paucimannosylation and harness this knowledge for the development of novel diagnostics and therapeutics.

References

- 1. Paucimannosylation - Wikipedia [en.wikipedia.org]

- 2. This compound-Rich N-glycosylation of Spatiotemporally Regulated Human Neutrophil Elastase Modulates Its Immune Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound-Rich N-glycosylation of Spatiotemporally Regulated Human Neutrophil Elastase Modulates Its Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 6. researchers.mq.edu.au [researchers.mq.edu.au]

- 7. [PDF] Protein Paucimannosylation Is an Enriched N‐Glycosylation Signature of Human Cancers | Semantic Scholar [semanticscholar.org]

- 8. Unveiling the Mechanism of this compound Glycan Release via Lysosomal Exocytosis | glycoscience research institute [igcore.thers.ac.jp]

- 9. Insight into link between lysosomal activities and focal adhesions and implications for cancer research | EurekAlert! [eurekalert.org]

- 10. GlycoPOST [glycopost.glycosmos.org]

- 11. benchchem.com [benchchem.com]

- 12. zenodo.org [zenodo.org]

- 13. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cores.emory.edu [cores.emory.edu]

- 15. creative-diagnostics.com [creative-diagnostics.com]

An In-Depth Technical Guide to the Paucimannose Biosynthesis Pathway in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paucimannosylation is a post-translational modification of proteins involving truncated N-linked glycans, primarily composed of mannose and N-acetylglucosamine residues. Historically considered a feature of invertebrates and plants, recent research has highlighted the presence and significance of paucimannosidic structures in mammals, implicating them in crucial physiological and pathological processes, including immune responses, cancer, and inflammation.[1][2] This technical guide provides a comprehensive overview of the paucimannose biosynthesis pathway in mammals, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its investigation.

The Core Pathway: From High-Mannose to this compound

The biosynthesis of paucimannosidic N-glycans is a subtractive process that occurs within the Golgi apparatus, branching off from the main N-glycan processing pathway. It involves the sequential trimming of a high-mannose precursor, Man5GlcNAc2, which is generated in the cis-Golgi. The key enzymatic players in this truncation are Golgi α-mannosidase II and lysosomal β-hexosaminidases.

Key Enzymes and Their Roles

-

Golgi α-Mannosidase II (GMII): This enzyme, encoded by the MAN2A1 and MAN2A2 genes, is a critical branching point.[2][3] It acts on the GlcNAcMan5GlcNAc2 intermediate, removing two mannose residues to produce GlcNAcMan3GlcNAc2.[4][5] This step is essential for the subsequent formation of complex and hybrid N-glycans, but also serves as a precursor for the this compound pathway. The activity of GMII is dependent on the prior action of N-acetylglucosaminyltransferase I (GnT-I).[4]

-

β-Hexosaminidases (HexA and HexB): These lysosomal enzymes are responsible for the final trimming step that defines a paucimannosidic structure. The heterodimeric HexA (αβ subunits) and the homodimeric HexB (ββ subunits) cleave the terminal N-acetylglucosamine (GlcNAc) residue from the GlcNAcMan3GlcNAc2 glycan, yielding the core this compound structure, Man3GlcNAc2.[6] While primarily located in lysosomes, these enzymes can act on glycoproteins that are trafficked to this compartment.

Quantitative Data on Key Enzymes

Precise quantitative data on the kinetics of these enzymes are crucial for understanding the flux through the this compound pathway and for developing targeted therapeutics. The following tables summarize available data for the key human enzymes.

| Enzyme | Substrate | K_m_ (mM) | V_max_ (nmol/mg/h) | Source |

| Human Golgi α-Mannosidase II (GMII) | GlcNAcMan5GlcNAc2 | Data not available | Data not available | |

| 4-Methylumbelliferyl-α-D-mannopyranoside | 0.2-0.5 | Variable | General Substrate | |

| Human β-Hexosaminidase A (HexA) | 4-MUGS (4-Methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate) | ~0.4 | ~1500 | [7] |

| p-Nitrophenyl-N-acetyl-β-D-glucosaminide | 1.2 | Variable | General Substrate | |

| Human β-Hexosaminidase B (HexB) | p-Nitrophenyl-N-acetyl-β-D-glucosaminide | 0.8 | Variable | General Substrate |

| 4-MUG (4-Methylumbelliferyl-β-N-acetylglucosamine) | ~0.6 | ~4000 | [7] |

Signaling Pathways and Regulation

The this compound biosynthesis pathway is not a static process but is subject to regulation at multiple levels, including gene expression and post-translational modifications of the key enzymes.

Transcriptional Regulation

The expression of genes encoding Golgi mannosidases can be altered in response to cellular signaling cues. For instance, T cell receptor (TCR) signaling has been shown to enhance the mRNA levels of Golgi α-mannosidases, including those involved in the steps preceding this compound formation.[8] This suggests a mechanism by which immune cell activation can modulate the glycan landscape, potentially influencing the generation of paucimannosidic structures.

Post-Translational Modifications

Post-translational modifications of the processing enzymes themselves can directly impact their activity. For example, the activity of Golgi α-mannosidase MAN1A1 is inhibited by phosphorylation at Serine 12, a modification catalyzed by CDK1 during mitosis.[9] This provides a direct link between the cell cycle and N-glycan processing. While direct phosphorylation or other post-translational modifications regulating Golgi α-mannosidase II and β-hexosaminidases in the context of this compound synthesis are not yet fully elucidated, the involvement of kinases like Protein Kinase C (PKC) in broader cellular signaling pathways that can influence glycosylation is well-established.[10]

Below is a diagram illustrating the core this compound biosynthesis pathway and its known points of regulation.

Experimental Protocols

Investigating the this compound pathway requires a combination of techniques to release, separate, and analyze N-glycans from glycoproteins. Below are detailed methodologies for key experiments.

N-Glycan Release from Glycoproteins using PNGase F

Objective: To enzymatically release N-linked glycans from a purified glycoprotein (B1211001) or a complex protein mixture.

Materials:

-

Glycoprotein sample (10-100 µg)

-

Denaturing Buffer (e.g., 5% SDS, 1 M DTT)

-

NP-40 (10% solution)

-

Sodium Phosphate Buffer (0.5 M, pH 7.5)

-

PNGase F (Peptide:N-Glycosidase F)

-

Water, ultrapure

Protocol (Denaturing Conditions): [5]

-

To your glycoprotein sample (up to 50 µg in a volume of up to 12 µL), add 1 µL of 5% SDS and 1 µL of 1 M DTT.

-

Heat the sample at 95°C for 5 minutes to denature the protein.

-

Cool the sample to room temperature for 5 minutes.

-

Add 2 µL of 0.5 M Sodium Phosphate Buffer (pH 7.5) and 2 µL of 10% NP-40. The NP-40 is crucial to prevent inhibition of PNGase F by SDS.

-

Add 2 µL of recombinant PNGase F to the reaction mixture.

-

Incubate the reaction at 37°C for 1-3 hours. For complex glycoproteins or to ensure complete digestion, the incubation time can be extended up to 18 hours.

-

The released N-glycans are now ready for downstream purification and analysis.

N-Glycan Analysis by Porous Graphitized Carbon Liquid Chromatography-Mass Spectrometry (PGC-LC-MS)

Objective: To separate and identify native N-glycans, including isomeric structures.

Materials:

-

Released N-glycan sample

-

PGC column (e.g., Hypercarb)

-

Mobile Phase A: 10 mM ammonium (B1175870) bicarbonate

-

Mobile Phase B: Acetonitrile (ACN)

-

LC-MS system (e.g., coupled to a Q-TOF or Orbitrap mass spectrometer)

Protocol: [11]

-

Sample Preparation: The released N-glycan sample is typically reduced and desalted prior to injection.

-

Chromatographic Separation:

-

Equilibrate the PGC column with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B).

-

Inject the N-glycan sample onto the column.

-

Elute the glycans using a linear gradient of increasing Mobile Phase B (ACN) concentration. A typical gradient might run from 2% to 45% ACN over 60 minutes.

-

The column is typically heated (e.g., to 50°C) to improve resolution.[11]

-

-

Mass Spectrometric Detection:

-

The eluent from the LC is directly introduced into the mass spectrometer.

-

Acquire data in negative ion mode, as this often provides better fragmentation for glycan analysis.

-

Perform MS/MS fragmentation on the most abundant glycan ions to obtain structural information.

-

Quantitative N-Glycan Analysis using Stable Isotope Labeling

Objective: To perform relative quantification of N-glycans between different samples.

Protocol (using 18O-water labeling): [12]

-

Glycan Release and Labeling: Perform the PNGase F digestion as described in Protocol 1, but carry out the enzymatic release of one sample in normal water (H216O) and the other sample in 18O-enriched water (H218O). This will incorporate two 18O atoms into the reducing end of the glycans from the labeled sample, resulting in a 4 Da mass shift.

-

Sample Pooling: After the labeling reaction, the 16O- and 18O-labeled samples are mixed in a 1:1 ratio.

-

LC-MS Analysis: Analyze the pooled sample by PGC-LC-MS or HILIC-LC-MS as described previously.

-

Data Analysis: In the mass spectra, each glycan will appear as a pair of peaks separated by 4 Da. The relative abundance of the glycan in the two original samples can be determined by comparing the peak intensities of the 16O- and 18O-labeled forms.[12]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of paucimannosidic N-glycans.

Conclusion

The this compound biosynthesis pathway represents a significant branch of N-glycan processing in mammals, with emerging roles in health and disease. Understanding the intricate enzymatic steps and regulatory networks governing this pathway is crucial for the development of novel diagnostics and therapeutics. The methodologies outlined in this guide provide a robust framework for researchers to investigate the fascinating world of paucimannosylation. Further research is needed to fully elucidate the kinetic parameters of the key human enzymes and the detailed signaling cascades that fine-tune this important glycosylation pathway.

References

- 1. Biosynthesis and modification of Golgi mannosidase II in HeLa and 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. Crystal Structure of Human β-Hexosaminidase B: Understanding the Molecular Basis of Sandhoff and Tay–Sachs Disease [ouci.dntb.gov.ua]

- 4. Introduction of an N-Glycan Sequon Into HEXA Enhances Human β-Hexosaminidase Cellular Uptake in a Model of Sandhoff Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Golgi α-mannosidase II cleaves two sugars sequentially in the same catalytic site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. T Cell Receptor Signaling Co-regulates Multiple Golgi Genes to Enhance N-Glycan Branching - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitotic phosphorylation inhibits the Golgi mannosidase MAN1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Kinase C Function in Muscle, Liver, and β-Cells and Its Therapeutic Implications for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of cytokine receptors by Golgi N-glycan processing and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of the glycosylation and phosphorylation of the alpha-subunit of the lysosomal enzyme, beta-hexosaminidase A, by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Paucimannose Versus High-Mannose N-Glycans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-linked glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Among the diverse array of N-glycan structures, paucimannose and high-mannose glycans represent two fundamental classes with distinct structural characteristics, biosynthetic pathways, and biological roles. Historically, paucimannosylation was considered a feature of invertebrates and plants, but recent studies have highlighted its significance in mammals, particularly in immunity and disease.[1] High-mannose glycans are well-established intermediates in the N-glycosylation pathway and play crucial roles in protein quality control.[2] This technical guide provides a comprehensive overview of this compound and high-mannose N-glycans, with a focus on their comparative biology, analytical methodologies, and implications for drug development.

Structural and Functional Distinctions

Paucimannosidic N-glycans are characterized by a truncated structure, typically consisting of a core of two N-acetylglucosamine (GlcNAc) residues linked to asparagine, with one to three mannose residues and often a core fucose.[3][4] In contrast, high-mannose N-glycans feature a greater number of mannose residues, typically ranging from five to nine, attached to the chitobiose core.[5] This structural difference dictates their distinct functional roles. High-mannose glycans are key players in the endoplasmic reticulum-associated degradation (ERAD) pathway, where they act as signals for misfolded proteins to be targeted for degradation.[5] this compound glycans, on the other hand, have emerged as important modulators of the immune system and have been implicated in various disease states, including cancer.[1][6]

Data Presentation: Quantitative Comparison of this compound and High-Mannose N-Glycans

The relative abundance of this compound and high-mannose N-glycans can vary significantly depending on the cell type, physiological state, and disease context. The following tables summarize quantitative data from studies comparing these glycan types in different biological systems.

| Cell Type/Condition | This compound N-Glycans (%) | High-Mannose N-Glycans (%) | Reference |

| Colon Cancer Cells (HCT116) | Lower Abundance | 62.16 | [7] |

| Non-tumorigenic Colon Cells (DKO1) | Higher Abundance | 67.62 | [7] |

| Human Neutrophil Azurophil Granules | ~40 (M2F) | - | [1][8] |

| Human Neutrophil Specific/Gelatinase Granules | <5 | Higher Abundance | [1][8] |

| Lung Cancer Cell Line (A549) | >75% (pauci- and oligomannose) | - | [9] |

Table 1: Relative Abundance of this compound and High-Mannose N-Glycans in Different Cell Types.

| Therapeutic Antibody | High-Mannose N-Glycans (%) | Impact on Clearance | Reference |

| mAb1 | 0.5 - 2.0 | Increased clearance of high-mannose forms | [10][11] |

| mAb2 | 2.3 - 6.2 | Increased clearance of high-mannose forms | [10][11] |

| mAb3 | 0.4 - 5.1 | Increased clearance of high-mannose forms | [10][11] |

Table 2: High-Mannose Glycan Content and its Effect on the Clearance of Therapeutic Monoclonal Antibodies.

Experimental Protocols

Accurate characterization of this compound and high-mannose N-glycans requires robust analytical workflows. The following sections detail key experimental protocols.

Protocol 1: Enzymatic Release of N-Glycans using PNGase F (Denaturing Conditions)

This protocol is suitable for the release of N-glycans from a wide range of glycoproteins.

Materials:

-

Glycoprotein (B1211001) sample (1-20 µg)

-

Glycoprotein Denaturing Buffer (10X) (e.g., 5% SDS, 0.4 M DTT)

-

GlycoBuffer 2 (10X) (e.g., 0.5 M Sodium Phosphate, pH 7.5)

-

10% NP-40

-

PNGase F

-

Nuclease-free water

-

Heating block

-

Microcentrifuge

Procedure:

-

In a microcentrifuge tube, combine 1-20 µg of the glycoprotein sample with 1 µL of 10X Glycoprotein Denaturing Buffer.

-

Add nuclease-free water to a final volume of 10 µL.

-

Denature the glycoprotein by heating the sample at 100°C for 10 minutes.[12]

-

Chill the tube on ice for 5 minutes and then centrifuge briefly to collect the condensate.

-

To the denatured sample, add 2 µL of 10X GlycoBuffer 2, 2 µL of 10% NP-40, and 6 µL of nuclease-free water to make a total reaction volume of 20 µL. The inclusion of NP-40 is crucial to counteract the inhibitory effect of SDS on PNGase F.[12]

-

Add 1 µL of PNGase F to the reaction mixture and mix gently.

-

Incubate the reaction at 37°C for 1 hour. For more complex glycoproteins, the incubation time can be extended.[13]

-

The released N-glycans are now ready for purification and labeling.

Protocol 2: Fluorescent Labeling of Released N-Glycans with 2-Aminobenzamide (B116534) (2-AB)

This protocol describes the labeling of released N-glycans for subsequent analysis by HILIC-HPLC with fluorescence detection.

Materials:

-

Released N-glycan sample

-

2-AB labeling solution (containing 2-aminobenzamide and a reducing agent like 2-picoline borane (B79455) in a DMSO/acetic acid mixture)

-

Heating block or oven

-

HILIC Solid-Phase Extraction (SPE) plate or cartridges for cleanup

Procedure:

-

To the dried, released N-glycan sample, add the 2-AB labeling solution.

-

Incubate the mixture at 65°C for 2 hours to facilitate the reductive amination reaction.[14]

-

After incubation, purify the 2-AB labeled glycans from excess labeling reagents using HILIC-SPE.[14]

-

Elute the labeled glycans with water.[12]

-

The purified, labeled N-glycans are now ready for HILIC-HPLC analysis.

Protocol 3: HILIC-FLR-MS Analysis of Labeled N-Glycans

This protocol outlines the separation and detection of labeled N-glycans.

Instrumentation:

-

HPLC or UHPLC system equipped with a fluorescence detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

-

HILIC chromatography column (e.g., amide-based stationary phase).

Mobile Phases:

-

Mobile Phase A: Ammonium formate (B1220265) buffer (e.g., 100 mM, pH 4.4).

-

Mobile Phase B: Acetonitrile (B52724).

Procedure:

-

Equilibrate the HILIC column with the initial mobile phase conditions (high acetonitrile concentration).

-

Inject the labeled N-glycan sample.

-

Separate the glycans using a gradient of decreasing acetonitrile concentration. This allows for the elution of glycans based on their hydrophilicity (smaller, less complex glycans elute later).

-

Detect the separated glycans using the fluorescence detector (e.g., excitation at 330 nm and emission at 420 nm for 2-AB).

-

The eluent is then introduced into the mass spectrometer for mass determination and fragmentation analysis to confirm glycan compositions and structures.[15]

Visualization of Key Pathways

The distinct biological roles of this compound and high-mannose N-glycans are rooted in their involvement in specific cellular pathways.

Caption: High-mannose glycans in the ER-associated degradation (ERAD) pathway.

Caption: Recognition of this compound glycans by immune cells.

Implications for Drug Development

The distinct roles of this compound and high-mannose N-glycans have significant implications for the development of therapeutic proteins.

High-Mannose Glycans and Pharmacokinetics: The presence of high-mannose glycans on therapeutic antibodies can lead to their rapid clearance from circulation.[11] This is mediated by mannose receptors on cells of the reticuloendothelial system, such as macrophages and liver sinusoidal endothelial cells.[9] Therefore, minimizing the content of high-mannose species during the manufacturing process is a critical quality attribute for therapeutic antibodies to ensure a longer serum half-life and optimal efficacy.

Paucimannosylation and Immunogenicity: The immunogenicity of a therapeutic protein is a major concern in drug development. While non-human glycan structures are known to be immunogenic, the impact of paucimannosylation is more complex. On one hand, as a truncated and less common glycan in humans, it could potentially be recognized as foreign. On the other hand, its interaction with immune receptors could be harnessed to modulate the immune response in a desired manner. For instance, glycoproteins with this compound structures could be designed to target specific lectin receptors on immune cells to either enhance or suppress an immune response.

This compound Glycans as Biomarkers and Therapeutic Targets: The enrichment of paucimannosidic N-glycans in various cancers presents opportunities for the development of novel diagnostics and targeted therapies.[6] Antibodies or lectins that specifically recognize this compound structures could be used for cancer detection or to deliver cytotoxic agents directly to tumor cells.

Conclusion

This compound and high-mannose N-glycans, while structurally related, play vastly different roles in cellular biology. High-mannose glycans are integral to protein quality control, whereas this compound glycans are emerging as key players in immune recognition and disease pathology. For researchers and professionals in drug development, a thorough understanding of the structural and functional differences between these glycan types is paramount. The ability to accurately characterize and quantify this compound and high-mannose glycans using the methodologies outlined in this guide is essential for optimizing the safety and efficacy of biotherapeutics and for exploring new avenues in disease diagnosis and treatment.

References

- 1. Glycan analysis of human neutrophil granules implicates a maturation-dependent glycosylation machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Rich N-glycosylation of Spatiotemporally Regulated Human Neutrophil Elastase Modulates Its Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Protein Paucimannosylation Is an Enriched N‐Glycosylation Signature of Human Cancers | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Tumor cells express pauci- and oligomannosidic N-glycans in glycoproteins recognized by the mannose receptor (CD206) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Differential recognition of oligomannose isomers by glycan-binding proteins involved in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zenodo.org [zenodo.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. The Mechanistic Impact of N-Glycosylation on Stability, Pharmacokinetics, and Immunogenicity of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic antibody glycosylation impacts antigen recognition and immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Unveiling the Mechanism of this compound Glycan Release via Lysosomal Exocytosis | glycoscience research institute [igcore.thers.ac.jp]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of Paucimannose in Invertebrate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Invertebrates, which constitute the vast majority of animal life, rely solely on their innate immune system for defense against pathogens. A key aspect of this system is the recognition of conserved microbial surface structures, known as Pathogen-Associated Molecular Patterns (PAMPs), by host Pattern Recognition Receptors (PRRs). Among the diverse array of glycans that coat the surface of microorganisms, paucimannose-type N-glycans have emerged as significant players in invertebrate immunity. This technical guide provides an in-depth exploration of the role of this compound in invertebrate immune responses, detailing its recognition by lectins, its potential to activate critical signaling pathways, and the experimental methodologies used to investigate these interactions. This document is intended to be a comprehensive resource for researchers in immunology, glycobiology, and drug development, offering insights into novel targets for antimicrobial strategies and a deeper understanding of the evolution of innate immunity.

Introduction: this compound in the Context of Invertebrate Glycobiology

This compound refers to a class of N-linked glycans characterized by a core structure of Manα1,3(Manα1,6)Manβ1,4GlcNAcβ1,4GlcNAc-Asn, with a limited number of mannose residues and lacking the complex branching seen in higher vertebrates. These structures are abundantly expressed on glycoproteins of invertebrates and various microorganisms.[1][2] Their prevalence on the surface of potential pathogens positions them as ideal candidates for recognition by the invertebrate innate immune system.

The invertebrate immune system must distinguish between self and non-self to mount an effective defense. This is achieved through a sophisticated arsenal (B13267) of PRRs that bind to specific PAMPs. Lectins, a class of carbohydrate-binding proteins, are prominent PRRs in invertebrates and play a crucial role in recognizing glycan-based PAMPs.[3][4] The interaction between invertebrate lectins and this compound structures on microbial surfaces is a critical initiating event in the innate immune response.

Quantitative Analysis of this compound-Lectin Interactions

A quantitative understanding of the binding affinity between this compound and invertebrate lectins is essential for elucidating the specificity and efficacy of this recognition. While a comprehensive, comparative database of these interactions is still an active area of research, several biophysical techniques are employed to determine key binding parameters such as the dissociation constant (Kd). Lower Kd values indicate a higher binding affinity.

Table 1: Quantitative Data on this compound-Lectin Interactions and Glycoprotein (B1211001) Concentrations

| Invertebrate Species | Lectin (PRR) | This compound Ligand | Binding Affinity (Kd) | Hemolymph Glycoprotein Concentration | Reference Method |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Surface Plasmon Resonance (SPR)[1][5][6] |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Isothermal Titration Calorimetry (ITC) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Enzyme-Linked Lectin Sorbent Assay (ELLSA)[7][8][9] |

| Apis mellifera (Honeybee) | - | - | - | 13.0 - 63.1 mg/mL (Total Protein) | SDS-PAGE[10][11] |

| Manduca sexta (Tobacco hornworm) | - | - | - | High (Relative Abundance) | LC-MS/MS[12] |

This compound as a Pathogen-Associated Molecular Pattern (PAMP)

The concept of PAMPs is central to innate immunity.[11] PAMPs are conserved molecular motifs on microorganisms that are recognized by host PRRs. While research is ongoing, there is a strong basis to consider this compound as a microbe-associated molecular pattern (MAMP) in invertebrates for the following reasons:

-

Microbial Origin: this compound and high-mannose glycans are common on the surface of fungi and other microorganisms.

-

Recognition by PRRs: Invertebrate lectins, particularly C-type lectins, have been shown to bind to mannose-containing glycans.[4][13] This recognition is a hallmark of PAMP-PRR interactions.

-

Induction of Immune Responses: The binding of microbial glycans to PRRs is known to trigger downstream immune signaling cascades.

Signaling Pathways Activated by this compound Recognition

The recognition of this compound by invertebrate PRRs, such as C-type lectins, is hypothesized to initiate several key immune signaling pathways, leading to the production of antimicrobial effectors.

The Prophenoloxidase (proPO) Activating System

The prophenoloxidase (proPO) system is a major humoral immune response in many invertebrates, particularly arthropods.[14][15] Activation of this cascade leads to the production of melanin (B1238610) and other cytotoxic compounds that encapsulate and kill invading pathogens. The activation is triggered by the recognition of PAMPs, which initiates a serine protease cascade that cleaves inactive proPO into its active form, phenoloxidase (PO).

The Toll and IMD Signaling Pathways in Drosophila

In the model organism Drosophila melanogaster, two primary signaling pathways, the Toll and the Immune deficiency (IMD) pathways, regulate the expression of antimicrobial peptides (AMPs).[2][16] While the Toll pathway is primarily activated by fungi and Gram-positive bacteria, and the IMD pathway by Gram-negative bacteria, the recognition of specific glycans can contribute to their activation.

The Toll pathway is activated by the cytokine-like molecule Spätzle. The processing of pro-Spätzle to its active form is triggered by a serine protease cascade that is initiated by PAMP recognition.

The IMD pathway is directly activated by the binding of diaminopimelic acid (DAP)-type peptidoglycan from Gram-negative bacteria to the transmembrane receptor PGRP-LC.

Key Experimental Protocols

The study of this compound-mediated immunity in invertebrates relies on a suite of specialized biochemical and immunological techniques.

Glycan Analysis

Detailed structural analysis of this compound glycans is crucial. A common workflow involves the release of N-glycans from glycoproteins, followed by fluorescent labeling and analysis by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Protocol: N-glycan Release and Labeling

-

Denaturation: Solubilize the glycoprotein sample in a denaturing buffer (e.g., containing SDS and a reducing agent like DTT) and heat to unfold the protein.

-

Enzymatic Release: Add Peptide-N-Glycosidase F (PNGase F) to the denatured glycoprotein and incubate to cleave the N-glycans from the asparagine residues.

-

Fluorescent Labeling: Add a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), and a reducing agent (e.g., sodium cyanoborohydride) to the released glycans and incubate to attach the label to the reducing end of the glycans.

-

Purification: Remove excess labeling reagents using a cleanup cartridge (e.g., a hydrophilic interaction chromatography solid-phase extraction column).

-

Analysis: Analyze the labeled glycans by HILIC-HPLC with fluorescence detection and/or mass spectrometry.

Lectin Binding Assays

To quantify the interaction between lectins and this compound, several assay formats can be employed.

ELLSA is a plate-based assay used to detect and quantify glycan-lectin interactions.[7][8][9]

Protocol: Competitive ELLSA

-

Coating: Coat microtiter plate wells with a this compound-containing glycoprotein (e.g., RNase B).

-

Blocking: Block the remaining protein-binding sites in the wells with a blocking agent (e.g., bovine serum albumin).

-

Competition: Add a mixture of a biotinylated invertebrate lectin and varying concentrations of a this compound-containing competitor to the wells.

-

Detection: Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Substrate Addition: Add a chromogenic substrate for the enzyme and measure the resulting color change using a plate reader. The signal intensity will be inversely proportional to the binding of the competitor.

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity constants (Kd).[1][5][6]

Protocol: SPR Analysis of Lectin-Paucimannose Interaction

-

Immobilization: Covalently immobilize the invertebrate lectin onto the surface of a sensor chip.

-

Analyte Injection: Flow solutions containing different concentrations of a paucimannosylated glycoprotein or purified this compound glycans over the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized lectin.

-

Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Regeneration: Regenerate the sensor surface by injecting a solution that disrupts the lectin-glycan interaction (e.g., a low pH buffer or a high concentration of a competing sugar).

Implications for Drug Development

The specific recognition of this compound by invertebrate lectins presents a promising avenue for the development of novel anti-infective agents.

-

Targeting Pathogen Recognition: Molecules that mimic this compound could act as competitive inhibitors, blocking the recognition of pathogens by the invertebrate immune system. This could be a strategy for controlling disease vectors, such as insects that transmit human pathogens.

-

Adjuvants and Immunostimulants: this compound-containing structures could be used as adjuvants to enhance the immune response in commercially important invertebrates, such as in aquaculture.

-

Broad-Spectrum Antimicrobials: Understanding the downstream signaling pathways activated by this compound recognition could reveal novel targets for broad-spectrum antimicrobial drugs that modulate the innate immune response.

Conclusion and Future Directions

This compound glycans are integral to the innate immune system of invertebrates, serving as key molecular patterns for the recognition of microbial invaders. The interaction of these glycans with invertebrate lectins initiates a cascade of immune responses, including the prophenoloxidase system and the production of antimicrobial peptides. While significant progress has been made in identifying the components of these pathways, future research should focus on:

-

Comprehensive Quantitative Analysis: Establishing a comprehensive database of the binding affinities between various invertebrate lectins and a wide range of this compound structures.

-

Elucidation of Specific Signaling Pathways: Delineating the precise signaling cascades that are triggered by the binding of this compound to specific pattern recognition receptors in different invertebrate species.

-

In Vivo Functional Studies: Conducting in vivo studies to confirm the role of this compound recognition in pathogen clearance and disease resistance in a variety of invertebrate models.

A deeper understanding of the role of this compound in invertebrate immunity will not only provide fundamental insights into the evolution of innate defense mechanisms but also pave the way for the development of innovative strategies to control diseases in both invertebrates and the organisms they interact with.

References

- 1. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Drosophila Innate Immunity Involves Multiple Signaling Pathways and Coordinated Communication Between Different Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Functional Diversity of Novel Lectins with Unique Structural Features in Marine Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On Surface Assays: Surface Plasmon Resonance - Glycopedia [glycopedia.eu]

- 6. Surface Plasmon Resonance Study of Protein-Carbohydrate Interactions using Biotinylated Sialosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Documents download module [ec.europa.eu]

- 8. glycopedia.eu [glycopedia.eu]

- 9. researchgate.net [researchgate.net]

- 10. SDS-PAGE-Based Quantitative Assay of Hemolymph Proteins in Honeybees: Progress and Prospects for Field Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Changes in composition and levels of hemolymph proteins during metamorphosis of Manduca sexta - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Survey of immune-related, mannose/fucose-binding C-type lectin receptors reveals widely divergent sugar-binding specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The prophenoloxidase-activating system in invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The prophenoloxidase activating system and associated proteins in invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Innate immunity in Drosophila: Pathogens and pathways - PMC [pmc.ncbi.nlm.nih.gov]

Paucimannose as a Post-Translational Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paucimannosylation is a post-translational modification involving the attachment of truncated mannose-terminating N-glycans to proteins. Historically considered a hallmark of invertebrates and plants, recent advancements in glycoanalytics have revealed its significant presence and functional importance in mammals, including humans. This technical guide provides a comprehensive overview of paucimannose, detailing its core structure, biosynthetic pathways, and diverse biological roles in health and disease. Particular focus is given to its emerging significance in innate immunity and oncology. This document also furnishes detailed experimental protocols for the identification, characterization, and quantification of paucimannosylation, alongside quantitative data and visual representations of key pathways and workflows to support researchers and drug development professionals in this burgeoning field.

Introduction to Paucimannosylation

Paucimannosylation is a subtype of N-linked glycosylation characterized by the presence of N-glycans with a core structure of two N-acetylglucosamine (GlcNAc) residues linked to asparagine, and terminally decorated with a "pauci" or small number of mannose residues, typically one to three (Man1-3GlcNAc2)[1]. The term "this compound" was first introduced in the early 1990s[1]. These structures can be further modified with core fucose and, in plants and invertebrates, with xylose[1]. While initially perceived as a feature of "lower organisms," paucimannosylation is now recognized as a distinct and functionally relevant post-translational modification in vertebrates, including humans, where it plays roles in immunity, cancer, and cellular development[1].

Core Structure and Nomenclature

The fundamental paucimannosidic structure consists of a chitobiose core (GlcNAcβ1-4GlcNAc-Asn) with one to three mannose residues attached. A common nomenclature is used to denote these structures; for example, M3F represents a glycan with three mannose residues, two GlcNAc residues, and one fucose (Man3GlcNAc2Fuc1)[1]. In mammals, paucimannosidic glycans are often core-fucosylated[2].

dot

References

The Enzymatic Architecture of Paucimannose Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paucimannosylation is a critical post-translational modification characterized by the presence of truncated N-glycans, consisting primarily of a core of mannose and N-acetylglucosamine residues. These structures, once thought to be confined to invertebrates and plants, are now recognized for their significant roles in mammals, including involvement in immune responses, cellular development, and the pathology of various diseases. The synthesis of paucimannosidic glycoproteins is a highly regulated enzymatic process occurring within the Golgi apparatus. This technical guide provides an in-depth exploration of the core enzymes involved in paucimannose synthesis, their kinetic properties, detailed experimental protocols for their characterization, and visual representations of the biosynthetic pathways and experimental workflows.

Core Enzymes in this compound Biosynthesis

The formation of paucimannosidic N-glycans is primarily a trimming process that follows the initial stages of N-linked glycosylation. The two main classes of enzymes responsible for this truncation are α-mannosidases and β-N-acetylhexosaminidases . These enzymes act sequentially to remove specific monosaccharide residues from high-mannose or complex N-glycan precursors.

α-Mannosidases

α-Mannosidases are responsible for trimming mannose residues from the N-glycan structure. Key enzymes in this family that participate in the pathway leading to this compound synthesis include:

-

Golgi α-Mannosidase I (MAN I): This enzyme trims α-1,2-linked mannose residues from Man9GlcNAc2 to produce Man5GlcNAc2, a crucial intermediate for the synthesis of both complex and paucimannosidic N-glycans.

-

Golgi α-Mannosidase II (MAN II): Following the action of N-acetylglucosaminyltransferase I (GnT I), MAN II removes the terminal α-1,3- and α-1,6-linked mannose residues from the GlcNAcMan5GlcNAc2 intermediate. This creates the Man3GlcNAc2 core that can be further processed into this compound structures.[1][2]

β-N-Acetylhexosaminidases (Hexosaminidases)

These enzymes are critical for the final steps in this compound synthesis, where they remove terminal N-acetylglucosamine (GlcNAc) residues. The specific isoforms involved vary across different species:

-

In Plants: HEXO1 and HEXO3 are key mediators in the generation of plant-specific paucimannosidic proteins.[3]

-

In Humans: The lysosomal hexosaminidases, specifically HexA (a heterodimer of α and β subunits) and HexB (a homodimer of β subunits), encoded by the HEXA and HEXB genes respectively, are implicated in the formation of paucimannosidic structures in neutrophils.[4][5][6]

-

In Nematodes (C. elegans): HEX-2 and HEX-3 are involved in the processing of GlcNAc-capped glycoprotein (B1211001) intermediates.[4]

Quantitative Data on Enzyme Kinetics

The efficiency and substrate specificity of the enzymes involved in this compound synthesis are critical for determining the final glycan structure. The following table summarizes key kinetic parameters for some of the relevant enzymes.

| Enzyme | Organism/Source | Substrate | K_m_ (mM) | V_max_ (U/mg or other) | Specific Activity | Reference |

| α-Mannosidase | Saccharomyces cerevisiae (recombinant) | Man9GlcNAc | 0.3 | 15 mU/µg | - | |

| β-N-Acetylhexosaminidase | Penicillium oxalicum | 4-nitrophenyl-β-D-GlcNAc | 0.4105 ± 0.0004 | - | - | [7] |

| β-N-Acetylhexosaminidase A (HexA) | Ogataea minuta (recombinant human) | 4-methylumbelliferyl-β-D-GlcNAc | - | - | 1.2 ± 0.1 mmol/h/mg | [8] |

| β-N-Acetylhexosaminidase A (M6P-exposed) | Ogataea minuta (recombinant human) | 4-methylumbelliferyl-β-D-GlcNAc | - | - | 1.7 ± 0.3 mmol/h/mg | [8] |

| β-N-Acetylhexosaminidase (PhNah20A) | Paraglaciecola hydrolytica S66T (recombinant) | p-nitrophenyl-GlcNAc | - | - | k_cat/K_M_ = 341 mM⁻¹s⁻¹ | [9] |

| β-N-Acetylhexosaminidase (PhNah20A) | Paraglaciecola hydrolytica S66T (recombinant) | p-nitrophenyl-GalNAc | - | - | k_cat_/K_M_ = 344 mM⁻¹s⁻¹ | [9] |

Signaling Pathways and Experimental Workflows

This compound Synthesis Pathway

The synthesis of paucimannosidic N-glycans is an integral part of the broader N-glycan processing pathway that occurs in the endoplasmic reticulum and Golgi apparatus. The following diagram illustrates the key enzymatic steps leading to the formation of a common paucimannosidic structure.

Experimental Workflow for Enzyme Characterization

The characterization of enzymes involved in this compound synthesis typically follows a structured workflow, from gene cloning to kinetic analysis.

Experimental Protocols

Spectrophotometric α-Mannosidase Activity Assay

This protocol is adapted for the determination of α-mannosidase activity using the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside.

Materials:

-

Assay Buffer: 50 mM potassium phosphate, pH 7.5.

-

Substrate Stock Solution: 10 mM p-nitrophenyl-α-D-mannopyranoside in Assay Buffer.

-

Stop Solution: 1 M sodium carbonate.

-

Enzyme solution (purified or cell lysate).

-

96-well clear flat-bottom plate.

-

Spectrophotometric microplate reader.

Procedure:

-

Prepare Standards: Create a standard curve using p-nitrophenol at concentrations ranging from 0 to 250 µM in Assay Buffer.

-

Sample Preparation: If using cell or tissue lysates, homogenize in ice-cold Assay Buffer and clarify by centrifugation (10,000 x g for 15 minutes at 4°C). The supernatant is the enzyme source.[10]

-

Reaction Setup:

-

Add 10 µL of enzyme solution to each well of the 96-well plate.

-

For sample blanks, add 10 µL of enzyme solution to separate wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate Reaction: Add 90 µL of pre-warmed Substrate Stock Solution to each well (except blanks, to which 90 µL of Assay Buffer is added).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Add 100 µL of Stop Solution to each well.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the blank from the sample readings. Calculate the concentration of p-nitrophenol released using the standard curve. Enzyme activity is typically expressed as µmol of p-nitrophenol released per minute per mg of protein.

Fluorometric β-N-Acetylhexosaminidase Activity Assay

This protocol is suitable for measuring β-N-acetylhexosaminidase activity using the fluorogenic substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG).

Materials:

-

Assay Buffer: 50 mM citrate (B86180) buffer, pH 4.4.

-

Substrate Stock Solution: 1 mM 4-MUG in Assay Buffer.

-

Stop Solution: 0.5 M glycine-NaOH, pH 10.4.

-

Enzyme solution.

-

96-well black flat-bottom plate.

-

Fluorometric microplate reader (Excitation: ~365 nm, Emission: ~445 nm).

Procedure:

-

Prepare Standards: Create a standard curve using 4-methylumbelliferone (B1674119) (4-MU) at concentrations ranging from 0 to 50 µM in Assay Buffer with Stop Solution.

-

Reaction Setup:

-

Add 10 µL of enzyme solution to each well.

-

Add 40 µL of Assay Buffer to each well.

-

-

Initiate Reaction: Add 50 µL of Substrate Stock Solution to each well.

-

Incubation: Incubate at 37°C for 10-30 minutes.

-

Stop Reaction: Add 100 µL of Stop Solution to each well.

-

Measurement: Read the fluorescence using a microplate reader.

-

Calculation: Determine the amount of 4-MU produced from the standard curve and calculate the enzyme activity.

Expression and Purification of Recombinant Human β-Hexosaminidase A in Pichia pastoris

This protocol outlines the general steps for producing recombinant human HexA.

1. Gene Cloning and Expression Vector Construction:

-

The cDNAs for the α and β subunits of human β-hexosaminidase are cloned into a P. pastoris expression vector, such as pPIC9K.[11] This vector contains the α-factor secretion signal for directing the expressed protein into the culture medium.

2. Transformation of P. pastoris:

-

The expression vectors are linearized and transformed into a suitable P. pastoris strain (e.g., GS115) by electroporation. Transformants are selected on appropriate media.

3. Protein Expression:

-

A selected clone is grown in a buffered glycerol-complex medium (BMGY) to generate biomass.

-

To induce protein expression, the cells are transferred to a buffered methanol-complex medium (BMMY). Methanol is added every 24 hours to maintain induction.

4. Purification:

-

The culture supernatant containing the secreted recombinant HexA is harvested by centrifugation.

-

The supernatant is subjected to ion-exchange chromatography to purify the hexosaminidase isozymes.[11] For example, a DEAE column can be used with a NaCl gradient to separate HexB, HexA, and HexS.

-

If a His-tag is incorporated into one of the subunits, immobilized metal affinity chromatography (IMAC) can be used for purification.[8]

5. Characterization:

-

The purity of the recombinant enzyme is assessed by SDS-PAGE.

-

The enzymatic activity is determined using the fluorometric assay described above.

Conclusion

The synthesis of paucimannosidic structures is a finely tuned enzymatic cascade that plays a significant role in various biological processes. A thorough understanding of the key enzymes, their kinetics, and the pathways they govern is essential for researchers in glycobiology and for professionals in drug development who may target these pathways for therapeutic intervention. The protocols and data presented in this guide provide a solid foundation for the study and manipulation of this compound synthesis.

References

- 1. pnas.org [pnas.org]

- 2. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]

- 4. Workflow for characterization of enzymes under different reaction conditions [fairdomhub.org]

- 5. researchgate.net [researchgate.net]

- 6. N-acetyl-β-D-hexosaminidases mediate the generation of paucimannosidic proteins via a putative noncanonical truncation pathway in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Production of recombinant beta-hexosaminidase A, a potential enzyme for replacement therapy for Tay-Sachs and Sandhoff diseases, in the methylotrophic yeast Ogataea minuta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and Characterization of a β-N-Acetylhexosaminidase with a Biosynthetic Activity from the Marine Bacterium Paraglaciecola hydrolytica S66T - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Human recombinant lysosomal β-Hexosaminidases produced in Pichia pastoris efficiently reduced lipid accumulation in Tay-Sachs fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

The Understated Elegance of Paucimannose: A Technical Guide to Structure, Nomenclature, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Paucimannosidic glycans, a class of N-linked oligosaccharides characterized by a truncated mannose core, are emerging from the shadows of their more complex counterparts. Once considered mere degradation products or biosynthetic intermediates, a growing body of evidence highlights their significant roles in a multitude of biological processes, from immune responses to cancer progression. This technical guide provides an in-depth exploration of paucimannose structure, its systematic nomenclature, and the detailed experimental methodologies required for its study, catering to the needs of researchers and professionals in the fields of glycobiology and drug development.

The Core Structure of this compound

Paucimannosylation is a post-translational modification where simple carbohydrate chains, or glycans, are attached to proteins.[1] These "paucimannosidic" glycans are a distinct subtype of asparagine (Asn)-linked glycosylation and are fundamentally characterized by a core structure consisting of one to three mannose (Man) residues linked to a chitobiose core of two N-Acetylglucosamine (GlcNAc) residues (Manα1-3(Manα1-6)Manβ1-4GlcNAcβ1–4GlcNAcβ1–Asn).[1][2] This core can be further modified with other monosaccharides, most commonly fucose (Fuc) and xylose (Xyl), depending on the species and tissue of origin.[1]

The term "this compound" was first introduced in the early 1990s, derived from the Latin prefix "pauci," meaning few or small, to describe these mannose-terminating glycans.[1] While prevalent in invertebrates and plants, paucimannosidic structures are also found in vertebrates, including mammals, where they play crucial roles in various physiological and pathological processes.[1][3]

Nomenclature of Paucimannosidic Glycans

The nomenclature of paucimannosidic glycans follows the general conventions for N-glycans. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic nomenclature that details the monosaccharide composition, anomeric configuration (α or β), and linkage positions.

A common shorthand nomenclature is also widely used in the literature for simplicity.[1] This system denotes the number of mannose (M), N-acetylglucosamine (GlcNAc), fucose (F), and xylose (X) residues. For example, a common paucimannosidic structure, Man₃GlcNAc₂Fuc₁, is often abbreviated as M3F.[1]

Below is a table summarizing the nomenclature for a representative paucimannosidic glycan found in plants:

| Component | IUPAC Nomenclature | Shorthand Example |

| Core | Man(a1-3)[Man(a1-6)][Xyl(b1-2)]Man(b1-4)GlcNAc(b1-4)[Fuc(a1-3)]GlcNAc | M3FX |

| Monosaccharides | Hex:3 HexNAc:2 dHex:1 Pent:1 |

Table 1: Nomenclature of a common plant-derived paucimannosidic glycan.[4]

Paucimannosylation in Cancer

Aberrant glycosylation is a well-established hallmark of cancer, and recent studies have highlighted a significant enrichment of paucimannosidic glycans in various malignancies.[5][6] This alteration in the glycan profile of cancer cells can influence critical processes such as cell adhesion, signaling, and immune evasion.

A comprehensive analysis of 34 cancer cell lines and 133 tissue samples across 11 cancer types revealed that paucimannosidic glycans (PMGs), particularly Man₂₋₃GlcNAc₂Fuc₁, are prominent features.[5][7] The levels of these glycans, however, vary significantly among different cancer types.[5][7]

| Cancer Type | Paucimannosidic Glycan (PMG) Level | Key Findings |

| Liver Cancer | Significantly enriched in tumor tissues (p = 0.0033) | PMG levels are notably higher in cancerous tissue compared to non-cancerous counterparts.[5] |

| Colorectal Cancer | Significantly enriched in tumor tissues (p = 0.0017) | A marked increase in paucimannosylation is observed in colorectal tumor tissues.[5] |

| Prostate Cancer | Elevated with disease progression (p < 0.05) | The progression of prostate cancer is associated with an increase in PMG levels.[5] |

| Chronic Lymphocytic Leukaemia | Elevated with disease progression (p < 0.05) | Disease advancement in chronic lymphocytic leukaemia correlates with higher levels of paucimannosylation.[5] |

| Gastric Cancer | Significantly enriched in aggressive tumors | Paucimannosidic N-glycans are linked to tumor aggressiveness and poor clinical outcomes. |

| Various Cancer Cell Lines | 1.0–50.2% | The level of paucimannosylation varies dramatically across different cancer cell lines.[7] |

Table 2: Quantitative overview of paucimannosidic glycan prevalence in various cancers.

Biosynthesis of Paucimannosidic Glycans

The formation of paucimannosidic N-glycans is a result of the intricate N-glycan processing pathway that occurs in the endoplasmic reticulum (ER) and Golgi apparatus. The process begins with the synthesis of a large precursor oligosaccharide (Glc₃Man₉GlcNAc₂) on a dolichol phosphate (B84403) lipid carrier, which is then transferred en bloc to nascent polypeptide chains.[3]

This precursor undergoes extensive trimming by various glycosidases in the ER and Golgi. The generation of paucimannosidic structures involves the removal of glucose and several mannose residues. In invertebrates and plants, the final trimming step to produce this compound is often catalyzed by N-acetyl-β-D-hexosaminidases.[3]

Figure 1: Simplified workflow of N-glycan processing leading to this compound formation.

Experimental Protocols for this compound Analysis